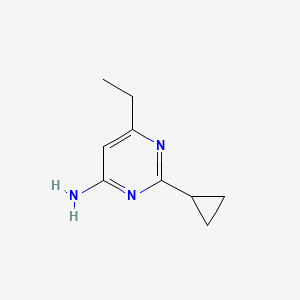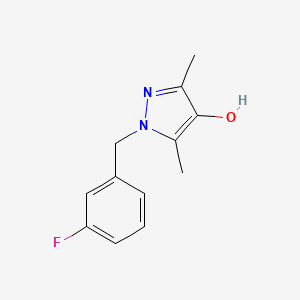
1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol
Descripción general
Descripción
1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol, also known as FDP, is a synthetic compound commonly used in scientific research and laboratory experiments. FDP is a unique molecule that has a wide range of applications in the scientific community. It has been used to study a variety of biological mechanisms, from protein-ligand interactions to enzyme activity. In addition, FDP has been used to develop new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol has been used in a variety of scientific research applications, including drug discovery and development, protein-ligand interactions, enzyme activity, and signal transduction. 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol has been used to study the mechanisms of action of various drugs, as well as the structure-activity relationships of proteins and enzymes. It has also been used to identify new drug targets and to develop new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is not fully understood. It is believed that 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol binds to specific proteins and enzymes in the body, leading to changes in their structure and activity. It is also believed that 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol interacts with signal transduction pathways, leading to changes in gene expression and cellular activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol are not well understood. However, it is believed that 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol may have a variety of effects on the body, including changes in gene expression, enzyme activity, and signal transduction pathways. In addition, 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol has been shown to interact with a variety of proteins and enzymes, leading to changes in their structure and activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its structure is well-defined. In addition, 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is stable and has a low toxicity. However, 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is not suitable for use in humans, as its effects on the body are not well understood.
Direcciones Futuras
There are several potential future directions for the use of 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol in scientific research. For example, 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol could be used to develop new drugs for the treatment of various diseases, as well as to study the mechanisms of action of existing drugs. In addition, 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol could be used to study protein-ligand interactions, enzyme activity, and signal transduction pathways. Finally, 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol could be used to identify new drug targets and to develop new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8-12(16)9(2)15(14-8)7-10-4-3-5-11(13)6-10/h3-6,16H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTVZLSDQMBWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



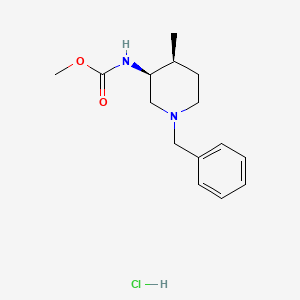
![2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466627.png)
![3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466629.png)
![2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol](/img/structure/B1466630.png)
![N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo [4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466631.png)
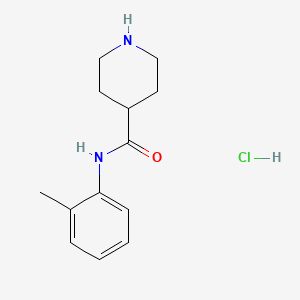
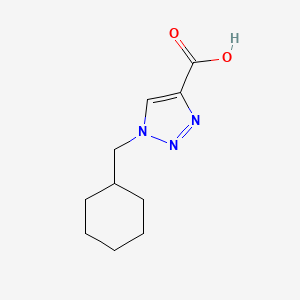
![3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466635.png)
![5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466636.png)
![n-Ethyl-n-[2-(4-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1466637.png)
![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1466639.png)


